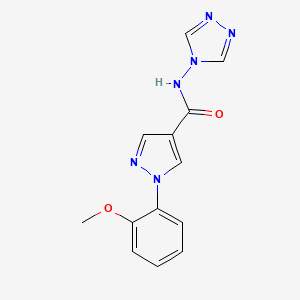
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the function and regulation of EGFR signaling pathway.
Wirkmechanismus
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide binds to the ATP-binding site of EGFR tyrosine kinase and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. This compound can also induce apoptosis in cancer cells by blocking the anti-apoptotic function of EGFR signaling. Moreover, this compound can sensitize cancer cells to chemotherapy and radiation therapy by inhibiting the DNA repair function of EGFR signaling.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It can inhibit the growth and metastasis of cancer cells by blocking EGFR signaling. This compound can also reduce inflammation and oxidative stress by inhibiting the activation of NF-κB and NADPH oxidase. Moreover, this compound can improve cognitive function and memory in animal models of neurodegenerative disorders by enhancing synaptic plasticity and neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for EGFR tyrosine kinase and does not cross-react with other kinases. This compound can be used at low concentrations to achieve specific inhibition of EGFR signaling. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water and requires the use of organic solvents for in vitro experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide. First, the combination of this compound with other targeted therapies or chemotherapy may enhance the therapeutic efficacy and overcome drug resistance in cancer treatment. Second, the development of more potent and selective EGFR inhibitors based on the structure of this compound may provide new insights into the molecular mechanisms of EGFR signaling. Third, the investigation of the role of EGFR signaling in the regulation of immune responses and inflammation may lead to the development of new therapies for autoimmune diseases and inflammatory disorders. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo may provide important information for the clinical translation of EGFR inhibitors.
Synthesemethoden
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide can be synthesized by the reaction of 4-chloroaniline with 1,2-benzisothiazol-3(2H)-one to form 4-(1,2-benzisothiazol-3-yl)-4-chloroaniline. This intermediate is then reacted with piperazinecarboxylic acid to form this compound. The overall yield of this synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide is a potent and selective inhibitor of EGFR tyrosine kinase. It has been widely used in scientific research to study the function and regulation of EGFR signaling pathway. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in many human diseases, including cancer, inflammation, and neurodegenerative disorders. This compound can selectively inhibit EGFR signaling and provide insights into the molecular mechanisms of EGFR-mediated cellular processes.
Eigenschaften
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c19-13-5-7-14(8-6-13)20-18(24)23-11-9-22(10-12-23)17-15-3-1-2-4-16(15)25-21-17/h1-8H,9-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUSHNFNCQFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)

![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)

![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)
![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)
![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)
![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)